2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-chlorophenyl group and at position 3 with an acetamide-linked 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-30-17-8-15(9-18(31-2)21(17)32-3)26-19(28)10-27-12-25-20-16(11-33-22(20)23(27)29)13-4-6-14(24)7-5-13/h4-9,11-12H,10H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGPMRZTCUQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions
Formation of Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Attachment of Trimethoxyphenylacetamide Moiety: This step typically involves an amide coupling reaction, where the trimethoxyphenylacetamide is attached to the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[3,2-d]pyrimidine core or the trimethoxyphenyl group.
Reduction: Reduction reactions could target the oxo group or the chlorophenyl group.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- Thieno[3,2-d]pyrimidine core : This framework is known for its biological activity.
- Substituents : The presence of a 4-chlorophenyl group and a trimethoxyphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.
Preliminary studies indicate that this compound exhibits notable biological activity:
- Kinase Interaction : It has been shown to interact with various kinases involved in cellular signaling pathways, which are critical for cell proliferation and apoptosis .
- Potential Anticancer Effects : The compound's structure may confer anticancer properties by inhibiting specific kinases that play roles in tumor growth .
Anticancer Research
The compound's ability to inhibit kinases positions it as a candidate for developing novel anticancer agents. Studies have demonstrated that derivatives of thienopyrimidines can exhibit cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. For instance:
- Cytotoxicity Studies : Derivatives with specific substituents have shown varying degrees of potency against cancer cell lines .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide | Thienopyrimidine core | Anticancer effects |
| N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | Methoxy group | Antitumor activity |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets such as EGFR and PI3K. These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy .
Synthesis of Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for the modification of substituents to enhance biological activity. Variants of the compound with different halogen substitutions have been explored to assess their pharmacological profiles .
Case Studies
Several case studies highlight the therapeutic potential of thienopyrimidine derivatives:
- Inhibition of PI3K : A derivative similar to the compound has been evaluated as a selective inhibitor of PI3Kδ in clinical assays for treating conditions like Primary Sjogren’s Syndrome .
- Antitumor Activity : Research on thienopyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 cancer cells, indicating the potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Thieno[3,2-d]pyrimidin-4-one vs. Pyrimido[5,4-b]indole: The target compound’s thienopyrimidine core () differs from pyrimido[5,4-b]indole () in electronic properties and planarity. Thienopyrimidines exhibit improved solubility over indole-fused systems due to reduced aromatic stacking .
Substituent Modifications
Physicochemical Properties
- Melting Points : Analogs with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher melting points (143–145°C in ) due to increased crystallinity .
- Synthetic Yields : Acetylation reactions (e.g., ) achieve ~73% yield, while Suzuki couplings () yield ~62%, reflecting challenges in cross-coupling steps .
Biological Activity
The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
The compound features a complex structure characterized by:
- Thieno[3,2-d]pyrimidine core : This core combines thiophene and pyrimidine functionalities that are crucial for its biological activity.
- Substituents : The presence of a 4-chlorophenyl group enhances lipophilicity, while the N-(3,4,5-trimethoxyphenyl) acetamide moiety may influence pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.105 | Induces apoptosis via caspase activation |
| PC-3 | 2.15 | Inhibits VEGFR-2 and AKT signaling pathways |
These results indicate that the compound can effectively inhibit the proliferation of liver (HepG2) and prostate (PC-3) cancer cells while sparing normal cells from toxicity .
-
Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression:
- VEGFR-2 : A critical receptor in angiogenesis.
- AKT : A key player in cell survival and metabolism.
- Apoptosis Induction : Mechanistic studies revealed that the compound triggers apoptosis in cancer cells through caspase-3 activation and S phase cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thienopyrimidine core and substituents significantly influence biological activity. For example:
- Substituting different phenyl groups alters lipophilicity and binding affinity to target proteins.
- Electron-donating groups enhance cytotoxicity against specific cancer cell lines.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide | Thienopyrimidine core with benzyl substitution | Potential anticancer effects |
| N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | Methoxy group addition | Antitumor activity |
This table illustrates how different structural modifications can lead to varying degrees of biological activity .
Case Studies
- In Vitro Studies : A study conducted on HepG2 and PC-3 cells demonstrated that derivatives with higher lipophilicity exhibited enhanced cytotoxicity compared to their less lipophilic counterparts . The study concluded that the introduction of electron-withdrawing groups like chlorine improved the overall efficacy of these compounds.
- Molecular Docking Studies : These studies provide insights into the binding interactions between the compound and its biological targets. The docking simulations revealed favorable interactions within the active sites of VEGFR-2 and AKT, suggesting a strong potential for further development as anticancer agents .
Q & A
Q. Example SAR Findings :
| Compound Variation | Biological Activity Change | Source |
|---|---|---|
| Replacement of 4-Cl with 4-F | 20% reduced kinase inhibition | |
| Trimethoxyphenyl → methylsulfanyl | 3-fold increase in cytotoxicity |
What experimental approaches resolve contradictions in reported biological activity data?
Advanced
Strategies include:
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
- Orthogonal validation : Confirm anti-proliferative effects via both MTT and ATP-based luminescence assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between methoxy group positioning and IC50 values) .
How is the compound’s mechanism of action studied in enzymatic systems?
Advanced
Experimental designs include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., Kd = 12 nM for EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of target interactions .
- X-ray crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds with catalytic residues .
How do researchers address solubility challenges in in vivo studies?
Q. Advanced
- Formulation optimization : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved aqueous solubility .
- Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .
What computational tools predict metabolic stability and toxicity?
Q. Advanced
- ADMET prediction : Software like SwissADME estimates metabolic pathways (e.g., CYP3A4-mediated oxidation) .
- In silico toxicity screening : Derek Nexus identifies potential hepatotoxicity risks based on structural alerts (e.g., thiophene rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
